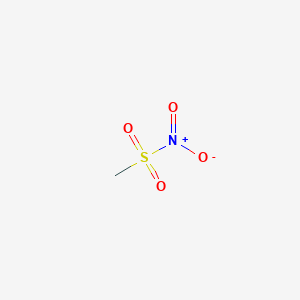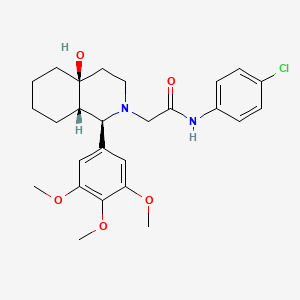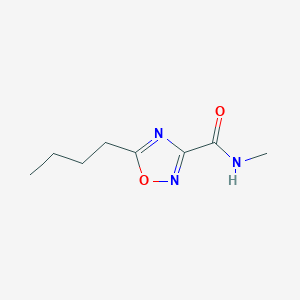![molecular formula C17H19N3O2 B12626573 [5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone](/img/structure/B12626573.png)
[5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone is a chemical compound with a complex structure that includes a pyridine ring, a morpholine ring, and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 2-methylphenyl, undergoes nitration to form 5-nitro-2-methylphenyl. This intermediate is then reduced to obtain 5-amino-2-methylphenyl.
Coupling Reaction: The 5-amino-2-methylphenyl is coupled with pyridine-2-carboxylic acid under specific conditions to form the pyridine ring.
Morpholine Introduction: The morpholine ring is introduced through a nucleophilic substitution reaction, where the pyridine derivative reacts with morpholine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
[5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
科学的研究の応用
Chemistry
In chemistry, [5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its ability to bind to specific molecular targets.
Medicine
In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as a candidate for the treatment of certain diseases, including cancer and inflammatory disorders.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique structure makes it valuable for the development of new drugs and chemical processes.
作用機序
The mechanism of action of [5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as protein kinase C (PKC), by binding to the active site and preventing substrate access. This inhibition can modulate various cellular pathways, leading to therapeutic effects in disease treatment.
類似化合物との比較
Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: This compound shares a similar structure but includes a pyrimidine ring instead of a morpholine ring.
4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-ylamino]aniline: Another related compound with a pyrimidine ring and similar functional groups.
Uniqueness
The uniqueness of [5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone lies in its combination of the pyridine and morpholine rings, which confer distinct chemical properties and biological activities. This structural arrangement allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C17H19N3O2 |
|---|---|
分子量 |
297.35 g/mol |
IUPAC名 |
[5-(5-amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H19N3O2/c1-12-2-4-14(18)10-15(12)13-3-5-16(19-11-13)17(21)20-6-8-22-9-7-20/h2-5,10-11H,6-9,18H2,1H3 |
InChIキー |
MZOKHTRUMPOJCO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N)C2=CN=C(C=C2)C(=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol](/img/structure/B12626501.png)

![1-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12626514.png)



![2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12626535.png)
![1H-Pyrrole-3-carboxamide, N-[2-(diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-](/img/structure/B12626537.png)
![({2-[Di(propan-2-yl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B12626553.png)


